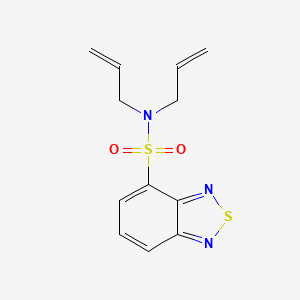

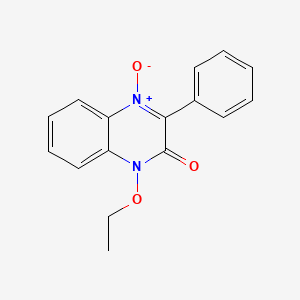

![molecular formula C21H26N2O3 B5510080 4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5510080.png)

4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar quinolinone compounds involves several steps, including cyclization and substitution reactions. Fatma et al. (2015) detailed the synthesis of a closely related compound, 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, using spectral analysis (FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy) and mass spectral analysis (Fatma, Bishnoi, & Verma, 2015).

Molecular Structure Analysis

The molecular structure of quinolinone derivatives, including those similar to the compound , has been examined through various computational methods. Wazzan et al. (2016) performed a detailed analysis using DFT calculations, providing insights into the structural parameters, spectroscopic characterization, and molecular interactions (Wazzan, Al-Qurashi, & Faidallah, 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of quinolinone derivatives have been a subject of interest. For example, Fatma et al. (2015) explored the chemical reactivity and thermodynamic properties of a quinolinone derivative, contributing valuable information about its reactivity descriptors and potential reaction sites (Fatma, Bishnoi, & Verma, 2015).

Physical Properties Analysis

The physical properties of quinolinones, including their optical behavior, have been analyzed using various techniques. For instance, the study by Wazzan et al. (2016) provides insights into the absorption and emission spectra, contributing to the understanding of the physical characteristics of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Aplicaciones Científicas De Investigación

Organic Synthesis and Derivative Studies

Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones : This study presents a general method for synthesizing 3-(3',3'-dimethylallyl)-4hydroxy-2-quinolinones, serving as precursors to pyrano alkaloids, highlighting the compound's utility in synthesizing complex organic molecules (Sekar & Prasad, 1999).

Anticancer Agents : A series of coumarin and quinolinone-3-aminoamide derivatives, including our compound of interest, was synthesized and evaluated for its potency in inhibiting cancer cell growth, demonstrating the compound's relevance in developing potential therapeutic agents (Matiadis et al., 2013).

Optical and Material Applications

Optical Nonlinearities : Donor-acceptor molecules featuring the compound exhibit powerful third-order optical nonlinearities, making them candidates for applications in optical technologies (Chemical Communications, 2005).

Corrosion Inhibition : Novel quinoline derivatives, including our compound, have been evaluated for their effectiveness as green corrosion inhibitors for mild steel in acidic media, showcasing the compound's potential in industrial applications (Singh, Srivastava, & Quraishi, 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[4-(dimethylamino)phenyl]-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-5-25-19-11-17-16(14-7-9-15(10-8-14)23(3)4)12-21(24)22-18(17)13-20(19)26-6-2/h7-11,13,16H,5-6,12H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFRIJFZWHUVIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)N(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

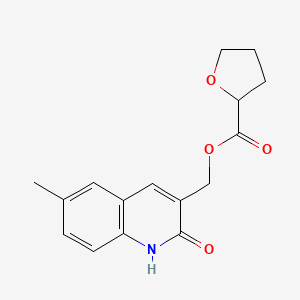

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

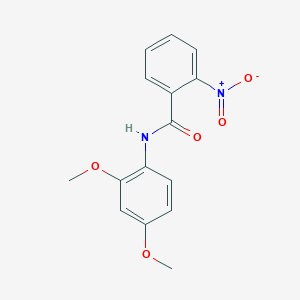

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)

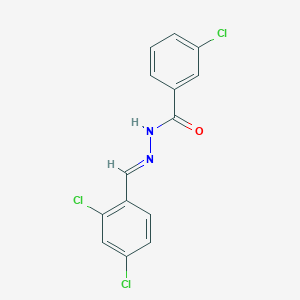

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B5510027.png)

![2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)

![N-[2-(dimethylamino)-4-quinolinyl]butanamide](/img/structure/B5510090.png)